4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a pyrrolidin-3-yl oxy moiety at position 2. The pyrrolidine ring is further functionalized with a 2-difluoromethanesulfonylbenzoyl group, contributing to its unique electronic and steric profile. This compound is hypothesized to exhibit bioactivity in kinase inhibition or antiviral applications, given structural parallels with compounds described in the literature .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-11-20-8-6-15(21-11)26-12-7-9-22(10-12)16(23)13-4-2-3-5-14(13)27(24,25)17(18)19/h2-6,8,12,17H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKZTHZZDMAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the difluoromethanesulfonylbenzoyl group, and the final coupling with the pyrimidine ring. One common method used in the synthesis of such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring or the difluoromethanesulfonylbenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of specific enzymes. Research indicates that derivatives similar to this compound have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are critical for the treatment of type 2 diabetes, as they help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon release .
Anticancer Activity
Studies have shown that compounds with similar structural features may exhibit anticancer properties. The difluoromethanesulfonyl group is known to enhance the cytotoxicity of compounds against various cancer cell lines. This suggests that 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine could be further investigated for its potential use in cancer therapy.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Research into similar pyrimidine derivatives has indicated activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study 1: Dipeptidyl Peptidase IV Inhibitors
A series of studies have focused on compounds structurally related to this compound as DPP-IV inhibitors. For example, one study demonstrated that a related compound exhibited an IC50 value of 13 nM, indicating high potency and selectivity for DPP-IV inhibition, which is crucial for developing new diabetes treatments .
Case Study 2: Anticancer Research
In another instance, researchers synthesized various pyrimidine derivatives and tested their efficacy against several cancer cell lines. The results highlighted that modifications to the difluoromethanesulfonyl group significantly impacted the cytotoxicity of these compounds, suggesting a promising avenue for developing new anticancer agents based on the core structure of this compound.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine-Oxy Heterocycles
- Compound 1a/1b (): 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Key Features: Oxadiazole core with pyrrolidin-3-yl oxy and pyridyl substituents. Comparison: The absence of a pyrimidine core and the presence of a phenylethyl group on pyrrolidine may reduce metabolic stability compared to the target compound’s difluoromethanesulfonyl group.
Pyrazolo-Pyrimidine Derivatives
- Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Features: Pyrazolo-pyrimidine fused with a chromenone system. Activity: Mass (536.4 Da) and melting point (303–306°C) suggest high thermal stability and moderate solubility . Comparison: The chromenone moiety likely enhances π-π stacking interactions in biological targets, whereas the target compound’s difluoromethanesulfonyl group may improve electronegativity and binding affinity.
Kinase Inhibitors with Pyrimidine Motifs
- Compound : 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea
- Key Features : Urea linker connecting pyrrolidine and pyrimidine-containing pyrazole.
- Activity : Explicitly designed as a TRKA kinase inhibitor .
- Comparison : The urea linker in this compound may enhance hydrogen bonding with kinase active sites, whereas the target compound’s benzoyl-sulfonyl group could favor hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
Research Findings and Hypotheses
- Steric Considerations: The 2-methylpyrimidine group likely reduces steric hindrance compared to bulkier substituents like chromenones (), favoring better target engagement .
- Metabolic Stability : The sulfonyl group in the target compound is less prone to oxidative metabolism than the phenylethyl group in compounds, suggesting improved pharmacokinetics .
Biological Activity
The compound 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H16F2N2O3S
- Molecular Weight : 348.35 g/mol
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a difluoromethanesulfonylbenzoyl group, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar functional groups have shown effectiveness against various bacterial strains.
- Neurological Effects : Some derivatives are being explored for their potential in modulating neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It may act on various receptors in the central nervous system, potentially affecting neurotransmitter release.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
Anticancer Activity
A study investigated the efficacy of pyrimidine derivatives against several cancer cell lines, demonstrating that modifications at the 4-position significantly enhanced antiproliferative effects. The compound's structure suggests it could interact with targets involved in cell cycle regulation.
Antimicrobial Studies
In vitro assays have shown that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the difluoromethanesulfonyl group may enhance membrane permeability, leading to increased efficacy.
Neurological Studies
Preliminary research into the neurological effects of similar pyrimidine derivatives indicates potential for use as anxiolytics or antidepressants. The modulation of orexin receptors has been highlighted as a promising target for sleep-related disorders, suggesting that this compound may influence sleep-wake cycles.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
